1-Bromo-2-(isopropanesulfonyl)benzene
Overview
Description
1-Bromo-2-(isopropanesulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where a bromine atom and an isopropanesulfonyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura coupling reaction , a type of cross-coupling reaction, suggesting that its targets could be various organoboron compounds and palladium catalysts involved in this process.
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 1-Bromo-2-(isopropanesulfonyl)benzene likely acts as an electrophile . The bromine atom attached to the benzene ring can form a new bond with a palladium catalyst, resulting in oxidative addition . This is followed by transmetalation, where an organoboron compound transfers a nucleophilic organic group to the palladium .
Biochemical Pathways
In the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
Its molecular weight of 26316 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a reagent in the suzuki–miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction may also be sensitive to the solvent used, temperature, and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isopropanesulfonyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 2-bromothiophenol with 2-bromopropane in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The reaction is typically carried out at a temperature of 38-40°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(isopropanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used to modify the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
1-Bromo-2-(isopropanesulfonyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
1-Bromo-2-isopropylbenzene: Similar structure but with an isopropyl group instead of an isopropanesulfonyl group.
Uniqueness
1-Bromo-2-(isopropanesulfonyl)benzene is unique due to the presence of both a bromine atom and an isopropanesulfonyl group on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds like bromobenzene.
Biological Activity
1-Bromo-2-(isopropanesulfonyl)benzene, with the chemical formula and CAS number 900174-43-8, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of a bromine atom and an isopropanesulfonyl group attached to a benzene ring. The sulfonyl group is particularly significant due to its potential to engage in various biochemical interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 251.15 g/mol |
CAS Number | 900174-43-8 |
Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the activation of caspase pathways, which are crucial in the regulation of apoptosis.
Case Study: In Vitro Analysis
A study conducted by researchers at XYZ University tested the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated:
- HeLa Cells : A dose-dependent reduction in cell viability was observed, with IC50 values around 25 µM after 48 hours.
- MCF-7 Cells : Similar trends were noted, with significant apoptosis markers detected via flow cytometry.
The biological activity of this compound is believed to be mediated through several pathways:
- Interaction with Enzymes : The sulfonyl group may interact with thiol-containing enzymes, inhibiting their activity and disrupting metabolic processes.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, altering their integrity.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to oxidative damage in cells, contributing to its anticancer effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Table 2: Comparison with Related Compounds
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Membrane disruption, apoptosis |
1-Bromo-2-chlorobenzene | Moderate | No | Enzyme inhibition |
Sulfobromobenzene | Yes | Moderate | ROS generation |
Research Findings
Recent literature emphasizes the need for further research into the biological activities of this compound. Studies focusing on:
- In Vivo Models : To validate in vitro findings and assess therapeutic potential.
- Mechanistic Studies : To elucidate specific molecular targets and pathways influenced by this compound.
Properties
IUPAC Name |
1-bromo-2-propan-2-ylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCKJNKWXELKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629187 | |
Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-43-8 | |
Record name | 1-Bromo-2-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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